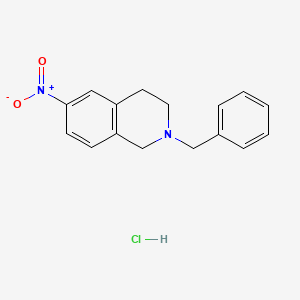

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline intermediate is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Analyse Des Réactions Chimiques

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form nitro derivatives or other oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-Benzyl-6-amino-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydroisoquinoline scaffold is known to interact with neurotransmitter receptors and enzymes, contributing to its neuroprotective and antimicrobial activities .

Comparaison Avec Des Composés Similaires

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other tetrahydroisoquinoline derivatives, such as:

- 1-(1H-Indol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 4-Hydroxy-6-nitroquinoline-3-carboxylic acid

- Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

These compounds share similar structural features but differ in their substituents and biological activities

Activité Biologique

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C16H17ClN2O2

- Molecular Weight : 304.77 g/mol

- CAS Number : 1256483-34-7

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various tetrahydroisoquinoline derivatives demonstrated potent antibacterial effects against Escherichia coli and other pathogenic bacteria. The binding affinity of these compounds to bacterial DNA gyrase was notably high, suggesting a mechanism of action that disrupts bacterial replication and survival .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. For instance, in studies involving hematological tumor cell lines, certain derivatives showed substantial inhibition of tumor growth. One specific compound demonstrated a 46.8% reduction in tumor size in a xenograft mouse model . These findings suggest that the tetrahydroisoquinoline framework may be a promising scaffold for developing novel anticancer agents.

Neuroprotective Effects

There is emerging evidence that tetrahydroisoquinolines may possess neuroprotective properties. Compounds within this class have been shown to modulate neurotransmitter systems and exhibit antioxidant activities, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

- Nitration of Tetrahydroisoquinoline : The introduction of the nitro group can be accomplished via electrophilic aromatic substitution.

- Benzylation : The benzyl group can be added using benzyl halides in the presence of a base.

- Hydrochloride Formation : The final product is often converted to its hydrochloride salt for improved solubility and stability.

Case Study: Synthesis and Activity Correlation

A recent study synthesized several derivatives of tetrahydroisoquinolines and evaluated their biological activities. The results indicated that modifications at specific positions significantly affected their potency against various biological targets .

| Compound | % Inhibition | IC50 (μM) |

|---|---|---|

| 2-Benzyl-6-nitro | 85% | 3.17 |

| Other Derivative | 92% | 1.54 |

This table highlights the relationship between structural modifications and biological activity.

Propriétés

IUPAC Name |

2-benzyl-6-nitro-3,4-dihydro-1H-isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2.ClH/c19-18(20)16-7-6-15-12-17(9-8-14(15)10-16)11-13-4-2-1-3-5-13;/h1-7,10H,8-9,11-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNPMWFOPZXTMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.